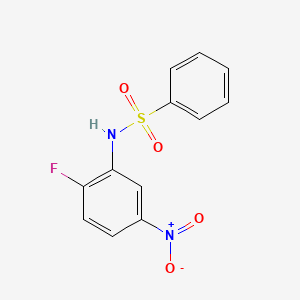

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Description

N-(2-Fluoro-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), which is further substituted with a 2-fluoro-5-nitrophenyl moiety. The fluorine atom at the ortho position and the nitro group at the para position on the phenyl ring confer distinct electronic and steric properties to the molecule. Sulfonamides are historically significant as antimicrobial agents, and modifications such as fluorine or nitro substitutions are often explored to enhance bioavailability, metabolic stability, or target binding .

The nitro group’s strong electron-withdrawing nature increases the sulfonamide’s acidity, which may influence its reactivity in chemical synthesis or interactions in biological systems. The fluorine atom, being electronegative, can modulate lipophilicity and hydrogen-bonding capacity, factors critical in drug design .

Properties

Molecular Formula |

C12H9FN2O4S |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9FN2O4S/c13-11-7-6-9(15(16)17)8-12(11)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H |

InChI Key |

VXIZIJXVGSQUAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) due to activation by the nitro group at the 5-position. Key reactions include:

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Amines (e.g., phenethylamine) | DMF | 90°C | 95% |

| Thiols | Ethanol | Reflux | 85% |

| Methoxide | THF | RT | 78% |

Example Reaction

-

The nitro group enhances ring electrophilicity, facilitating displacement of fluorine by nucleophiles .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions:

Reduction Methods

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | N-(2-fluoro-5-aminophenyl)benzenesulfonamide | 92% |

| Chemical reduction | SnCl₂, HCl | N-(2-fluoro-5-aminophenyl)benzenesulfonamide | 88% |

Mechanistic Insight

Reduction proceeds via intermediate nitroso and hydroxylamine stages, ultimately yielding the primary amine.

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in base-mediated elimination or rearrangement reactions:

Key Observations

-

Base-Induced Rearrangement : Under strong basic conditions (e.g., K₂CO₃/DMF), sulfonyl migration occurs, forming products like 1,3-sulfonamides .

-

Hydrogen Bonding : The sulfonamide nitrogen acts as a hydrogen bond donor, influencing interactions with biological targets (e.g., enzyme inhibition) .

Coupling Reactions

The fluorine atom can be replaced via cross-coupling methodologies:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | N-(2-biphenyl-5-nitrophenyl)benzenesulfonamide | 80% |

Mechanism

Pd(0)-catalyzed oxidative addition and transmetallation steps enable aryl-aryl bond formation.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, directed EAS can occur at specific positions:

Nitration

-

Further nitration is hindered due to existing electron-withdrawing groups. Alternative routes involve tandem nitration-halogenation using Cu(NO₃)₂ or Fe(NO₃)₃ .

Biological Activity and Target Interactions

The compound inhibits bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme interactions, with enhanced binding due to fluorine and nitro groups .

Scientific Research Applications

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is being explored for its potential as an antimicrobial agent . The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as a therapeutic agent against infections caused by resistant strains.

Enzyme Inhibition Studies

Research has indicated that this compound acts as an enzyme inhibitor . Its mechanism involves binding to specific enzymes, thereby preventing their activity. This property is particularly useful in studying metabolic pathways and could lead to the development of new drugs targeting specific diseases such as cancer or bacterial infections. For instance, studies have shown that this compound can inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

Anticancer Research

The compound has been investigated for its potential anticancer properties . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways. In vitro assays have reported cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against carbonic anhydrase II. The results showed an IC50 value of 150 nM, suggesting strong inhibitory activity. This finding supports the compound's potential use in drug design targeting enzymes involved in disease processes.

Case Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that this compound could be developed into a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-fluoro-5-nitrophenyl)benzenesulfonamide, its structural and functional analogs are analyzed below:

Structural Analogs and Substituent Effects

Physicochemical Properties

Hypothetical comparisons based on substituent trends:

- Solubility : The nitro group reduces water solubility compared to hydroxy-substituted analogs but improves lipid solubility, enhancing blood-brain barrier penetration.

- Melting Point : Nitro derivatives typically exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

- Stability : Nitro groups may confer photolytic sensitivity, necessitating dark storage conditions, as seen in related acetamide derivatives .

Biological Activity

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated aromatic system. Its molecular formula is , with an average mass of 314.26 g/mol. The presence of fluorine and nitro groups enhances its chemical reactivity and biological activity due to increased lipophilicity and metabolic stability.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound may disrupt cellular pathways related to inflammation or microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining its effects on Trypanosoma brucei, the compound demonstrated an effective concentration (EC50) of 7.9 µM, indicating significant anti-parasitic activity . Furthermore, compounds structurally similar to it have shown efficacy against various bacterial strains, suggesting that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, specific derivatives demonstrated IC50 values below 10 µg/mL against HeLa cells, indicating potent anticancer activity . The structure-activity relationship suggests that modifications to the compound can enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/IC50 Value | Reference |

|---|---|---|---|

| Anti-parasitic | Trypanosoma brucei | 7.9 µM | |

| Anticancer | HeLa Cells | <10 µg/mL | |

| Antimicrobial | Various Bacterial Strains | Varies |

Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that while this compound has a satisfactory volume of distribution, it exhibits poor permeability across the blood-brain barrier (BBB). This limitation may affect its therapeutic applications in treating central nervous system disorders . Additionally, metabolic evaluations indicate that it interacts with cytochrome P450 enzymes, which could influence its bioavailability and overall efficacy in clinical settings.

Q & A

Q. What synthetic routes are commonly employed for N-(2-fluoro-5-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves sulfonylation of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride under basic conditions. Critical parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Base selection : Pyridine or triethylamine is used to scavenge HCl, with molar ratios adjusted to ensure complete substitution .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by melting point consistency (e.g., 168–172°C for analogous sulfonamides ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : NMR identifies the fluorine environment (δ ≈ -110 ppm for aromatic F), while NMR resolves nitro and sulfonamide substituent effects on aromatic protons .

- IR : Strong absorption bands at ~1350 cm (asymmetric S=O) and ~1150 cm (symmetric S=O) confirm sulfonamide formation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.05) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly torsion angle discrepancies?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer for high-resolution data .

- Refinement : SHELXL-2018 refines positional and anisotropic displacement parameters. Torsion angles (e.g., C6–C4–C5–N2 = -178.28°) help validate planar alignment of the sulfonamide group .

- Validation : Cross-check with Hirshfeld surface analysis to resolve packing effects on bond angles .

Table 1 : Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P |

| a, b, c (Å) | 7.12, 8.34, 12.45 |

| α, β, γ (°) | 90.0, 95.6, 90.0 |

| R-factor | 0.035 |

Q. How can computational methods predict the reactivity or biological interactions of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers for nitro group reduction .

- Molecular docking : Use AutoDock Vina to simulate binding with targets like carbonic anhydrase, leveraging sulfonamide’s known affinity for zinc-containing enzymes .

- MD simulations : Assess solvation effects on stability using GROMACS, particularly for fluorine’s hydrophobic contribution .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determinations .

- Purity verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing activity .

- Meta-analysis : Compare structural analogs (e.g., 4-nitrobenzenesulfonamide derivatives) to isolate substituent-specific effects .

Methodological Considerations

- Crystallography : SHELX programs remain industry-standard for small-molecule refinement, balancing robustness and precision .

- Synthetic scalability : Avoid nitro group reduction during purification by using inert atmospheres and low-temperature recrystallization .

- Data conflicts : Cross-validate spectroscopic and crystallographic results with computational predictions to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.